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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Clivarin (reviparin

sodium), a low molecular weight heparin (LMWH), in research settings. The information is

intended to guide the design and execution of preclinical studies investigating the

antithrombotic and other pharmacological effects of Clivarin following subcutaneous

administration.

Introduction to Clivarin (Reviparin Sodium)
Clivarin is a second-generation LMWH derived from porcine mucosal heparin through

controlled nitrous acid depolymerization.[1][2] It is characterized by a narrow molecular weight

distribution, with a mean molecular weight of approximately 3900 Da.[3] Like other LMWHs,

Clivarin is an anticoagulant used for the prevention and treatment of thromboembolic

disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[2][4] Its

subcutaneous route of administration and predictable pharmacokinetic profile make it a

valuable tool in both clinical practice and research.[2]

Mechanism of Action
Clivarin exerts its anticoagulant effect by potentiating the activity of antithrombin III (ATIII), a

natural inhibitor of several coagulation proteases. The Clivarin-ATIII complex has a much
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greater inhibitory activity against activated Factor X (Factor Xa) than against thrombin (Factor

IIa).[2][4] The anti-Xa to anti-IIa activity ratio for reviparin is approximately 3.6 or greater.[3] By

primarily inhibiting Factor Xa, Clivarin effectively blocks the conversion of prothrombin to

thrombin, a key enzyme in the coagulation cascade that catalyzes the formation of fibrin from

fibrinogen.[2] This targeted inhibition of Factor Xa leads to a potent antithrombotic effect with a

potentially lower risk of bleeding complications compared to unfractionated heparin (UFH).[5]

Additionally, reviparin has been shown to induce the release of Tissue Factor Pathway Inhibitor

(TFPI), further contributing to its anticoagulant properties.[1][6]
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Figure 1. Mechanism of action of Clivarin in the coagulation cascade.
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Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize key quantitative data regarding the subcutaneous

administration of Clivarin.

Table 1: Pharmacokinetic Parameters of Subcutaneous Clivarin

Parameter Value Species Reference

Bioavailability ~95% Healthy Volunteers [7]

Time to Peak Plasma

Anti-Xa Activity
2-4 hours Healthy Volunteers [7]

Elimination Half-life ~3 hours Healthy Volunteers [7]

Anti-Xa/Anti-IIa Ratio ≥ 3.6 In vitro [3]

Table 2: Dose-Dependent Effects of Subcutaneous Reviparin in a Rat Venous Thrombosis

Model

Dose (mg/kg) Route
Thrombus
Incidence
Reduction

Peak Plasma
Anti-Xa
Activity

Reference

0.025 Oral Significant
Detected at 2

hours
[8]

0.025 (3 doses,

24h apart)
Oral Significant - [9]

0.1 (tinzaparin) Subcutaneous Significant > Saline [9]

*Note: While these studies used oral administration, they provide valuable dose-response

information for reviparin in a rat thrombosis model.

Table 3: Prophylactic Dosing of Reviparin in Clinical Trials
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Indication
Dose (anti-
Xa IU)

Frequency Comparator Outcome Reference

Moderate

Risk Surgery
1750 Once Daily

UFH 5000 IU

Twice Daily

As effective,

fewer

bleeding

complications

[3][4]

High Risk

Orthopaedic

Surgery

4200 Once Daily
UFH or

Enoxaparin
As effective [3][4]

Experimental Protocols
In Vivo Model: Ferric Chloride-Induced Arterial
Thrombosis in Rats
This protocol describes the induction of arterial thrombosis in rats and the assessment of the

antithrombotic efficacy of subcutaneously administered Clivarin.

Materials:

Male Wistar rats (250-300 g)

Clivarin (reviparin sodium) solution for injection

Sterile saline (0.9% NaCl)

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

30% Ferric chloride (FeCl₃) solution

Filter paper discs (2 mm diameter)

Surgical instruments for dissection

Doppler flow probe
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Microbalance

Protocol:

Animal Preparation:

Acclimatize rats for at least one week before the experiment.

Fast the animals overnight with free access to water.

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

Drug Administration:

Divide the rats into experimental groups (e.g., saline control, different doses of Clivarin).

Administer the assigned treatment (Clivarin or saline) via subcutaneous injection in the

dorsal neck region. The injection volume should be kept consistent across all animals

(e.g., 1 mL/kg).

The timing of administration should be based on the desired therapeutic window (e.g., 2

hours before thrombosis induction to coincide with peak plasma levels).

Thrombosis Induction:

Perform a midline cervical incision to expose the carotid artery.

Carefully dissect the artery from the surrounding tissue.

Place a Doppler flow probe to monitor blood flow.

Saturate a filter paper disc with 30% FeCl₃ solution and apply it to the surface of the

carotid artery for a defined period (e.g., 10 minutes).

After the application period, remove the filter paper and rinse the area with sterile saline.

Monitoring and Endpoint Measurement:
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Continuously monitor blood flow using the Doppler probe for a set duration (e.g., 60

minutes).

Record the time to initial thrombus formation and the time to complete occlusion of the

artery.

At the end of the observation period, euthanize the animal.

Carefully excise the thrombosed arterial segment, remove the thrombus, and determine its

wet and/or dry weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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